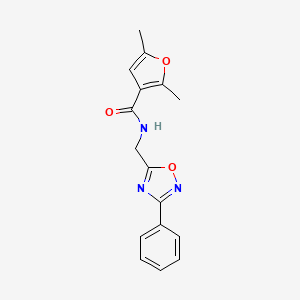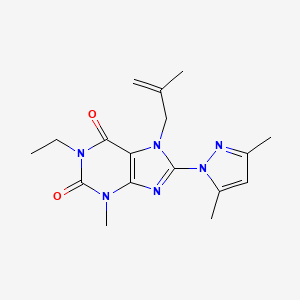![molecular formula C21H19FN4O2 B2623388 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-52-8](/img/structure/B2623388.png)
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a chemical compound with the molecular formula C21H19FN4O2. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a keto functionality . The molecular weight of this compound is 378.407.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C21H19FN4O2) and molecular weight (378.407). Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources .作用機序
The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
実験室実験の利点と制限
One of the advantages of using 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone in lab experiments is its high potency and selectivity. This compound has been shown to have a low IC50 value, indicating that it has a high affinity for its target molecules. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone. One area of research is to further elucidate the mechanism of action of this compound, particularly in cancer research. Another area of research is to explore the potential of this compound in combination therapy with other drugs. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its bioavailability, metabolism, and toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves a series of reactions that require expertise in organic chemistry. The most common method for synthesizing this compound is through a multistep process that involves the condensation of 4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-phenylacetonitrile. The final step involves the cyclization of the intermediate to form the pyridazinone ring. The overall yield of this method is approximately 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5-[4-(4-fluorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast cancer, lung cancer, and glioblastoma. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has shown neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-8-6-16(7-9-17)21(28)26-12-10-25(11-13-26)18-14-19(27)23-24-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLLMDJZXGYYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2623305.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)



![2-[(4-chlorobenzyl)thio]-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2623317.png)


![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2623322.png)
![N-(4-fluorobenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2623324.png)

